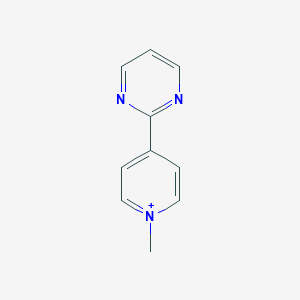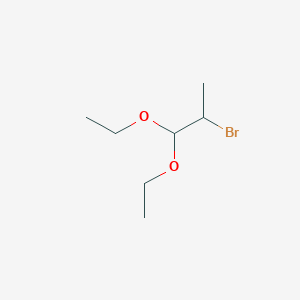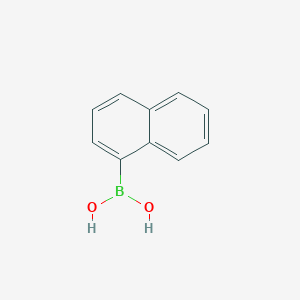
1-Naphthaleneboronic acid
Übersicht
Beschreibung
Synthesis Analysis
1-Naphthaleneboronic acid and its derivatives can be synthesized through various methods, including Grignard reactions and hydroboration of alkynes. For example, naphthalene-1,4-diboronic acid was synthesized via a Grignard reaction and characterized by its derivatives, showcasing a method to create aryl boronic acids (Allen & Roscoe, 1969). Another approach involves the regioselective diboration of alkynes with differentially protected diboron, leading to 1-alkene-1,2-diboronic acid derivatives, which are essential intermediates for further chemical transformations (Iwadate & Suginome, 2010).
Molecular Structure Analysis
The molecular structure of 1-naphthaleneboronic acid and its derivatives is crucial for understanding their reactivity and applications. The boronic and boric acid esters of 1,8-naphthalenediol, for example, have been synthesized and structurally characterized, providing insights into their Lewis acidities and potential for forming boronium salts (Manankandayalage, Unruh, & Krempner, 2020).
Chemical Reactions and Properties
1-Naphthaleneboronic acid participates in a variety of chemical reactions, including Suzuki-Miyaura cross-coupling, which is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. The synthesis and application of B-protected β-styrylboronic acids via iridium-catalyzed hydroboration of alkynes highlight the versatility of naphthaleneboronic acid derivatives in organic synthesis (Iwadate & Suginome, 2009).
Physical Properties Analysis
The physical properties of 1-naphthaleneboronic acid, such as its melting point, solubility in various solvents, and crystalline structure, are influenced by its molecular structure. Detailed X-ray analysis and theoretical calculations have provided insights into the structure and vibrational spectra of naphthalene derivatives, including 1-naphthaleneboronic acid (Tyl et al., 2012).
Chemical Properties Analysis
The chemical properties of 1-naphthaleneboronic acid, including its reactivity in various chemical environments, ability to form complexes, and participation in catalytic cycles, are essential for its application in synthetic chemistry. The degradation pathway of naphthalene azo dye intermediate using Fenton's reagent illustrates the chemical reactivity and potential environmental applications of naphthalene derivatives (Zhu et al., 2012).
Wissenschaftliche Forschungsanwendungen
1-Naphthaleneboronic acid is a chemical compound used as a building block in various scientific fields . It’s particularly useful in the field of organic chemistry for the introduction of a naphthyl group through cross-coupling protocols .
One of the main applications of 1-Naphthaleneboronic acid is in the Suzuki reaction, a type of cross-coupling reaction used to form carbon-carbon bonds . This reaction is widely used in the synthesis of polyaromatic hydrocarbons , which are compounds consisting of fused aromatic rings and are commonly found in materials with interesting electronic properties.
Another application of 1-Naphthaleneboronic acid is in the preparation of 9-anthracene-spirobenzofluorene host materials . These materials are used in the field of materials science and engineering, particularly in the development of organic light-emitting diodes (OLEDs).
It’s also used in the development of a bifunctional polymer for the hydrolysis of cellulose . This application is particularly relevant in the field of green chemistry and renewable energy, where efficient methods for cellulose hydrolysis are needed to convert biomass into biofuels.
-
Preparation of Methyl 5-bromo-2-(naphthalene-1-yl)benzoate : This compound is a starting material for the preparation of 9-anthracene-spirobenzofluorene host materials . These host materials are used in the field of materials science and engineering, particularly in the development of organic light-emitting diodes (OLEDs) .
-
Development of Bifunctional Polymers for Cellulose Hydrolysis : 1-Naphthaleneboronic acid is used in the development of a bifunctional polymer used for the hydrolysis of cellulose . This application is particularly relevant in the field of green chemistry and renewable energy, where efficient methods for cellulose hydrolysis are needed to convert biomass into biofuels .
-
Synthesis of 9-(Naphthalene-1-yl)anthracene : This compound is a key intermediate for the preparation of anthracene derived molecular glass having blue emission .
-
Fluorometric Boronic Acid Based Saccharide Sensors : 1-Naphthaleneboronic acid can be used as a substrate in fluorometric boronic acid based saccharide sensors based on the Suzuki homocoupling reactions . This application is particularly relevant in the field of analytical chemistry, where sensitive and selective methods for the detection of saccharides are needed.
-
HPLC Separation of Aromatic Boronic Acids : 1-Naphthaleneboronic acid can be used in High Performance Liquid Chromatography (HPLC) for the separation of aromatic boronic acids . This application is particularly relevant in the field of analytical chemistry, where HPLC is a commonly used method for the separation and quantification of components in a mixture.
-
Synthesis of Polyaromatic Hydrocarbons : 1-Naphthaleneboronic acid is a very useful building block for the introduction of a naphthyl group through cross-coupling protocols. It is useful in the synthesis of polyaromatic hydrocarbons utilizing the Suzuki reaction . Polyaromatic hydrocarbons have applications in various fields, including materials science and organic electronics.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
naphthalen-1-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMMCEUVDBVXTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC2=CC=CC=C12)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930396 | |
| Record name | Naphthalen-1-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthaleneboronic acid | |
CAS RN |
13922-41-3 | |
| Record name | 1-Naphthylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13922-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthaleneboronic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalen-1-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



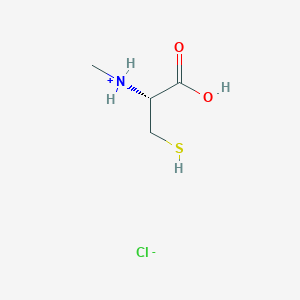
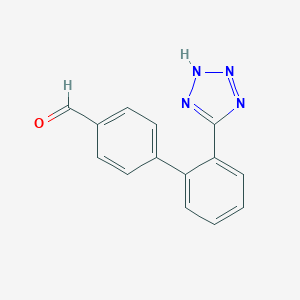

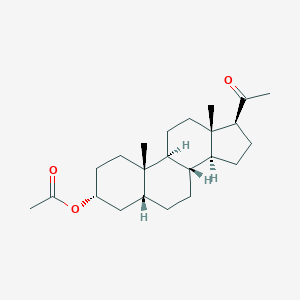
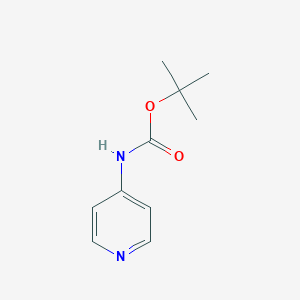
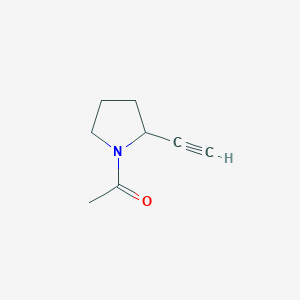
![8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B48296.png)
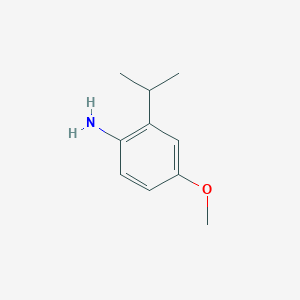
![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)
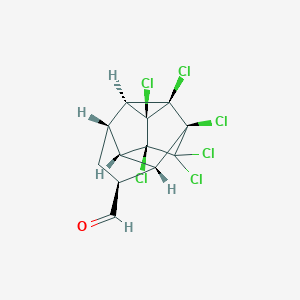
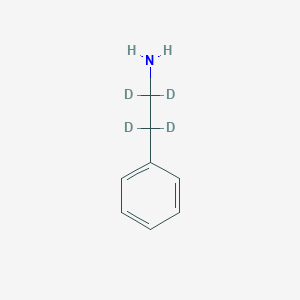
![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)
